molecular formula C19H21N3O4 B4126598 N-(2-methyl-4-nitrophenyl)-4-(pentanoylamino)benzamide

N-(2-methyl-4-nitrophenyl)-4-(pentanoylamino)benzamide

Cat. No.: B4126598
M. Wt: 355.4 g/mol
InChI Key: AOANAJQDFAOJNG-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-4-(pentanoylamino)benzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzamide core substituted with a nitrophenyl group and a pentanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-4-(pentanoylamino)benzamide typically involves a multi-step process:

    Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the para position, yielding 2-methyl-4-nitrophenylamine.

    Acylation: The nitrophenylamine is then acylated with pentanoyl chloride in the presence of a base such as pyridine to form N-(2-methyl-4-nitrophenyl)-pentanamide.

    Coupling Reaction: Finally, the pentanamide derivative is coupled with 4-aminobenzoyl chloride under appropriate conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 2-methyl-4-aminophenyl-4-(pentanoylamino)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(pentanoylamino)benzoic acid and 2-methyl-4-nitroaniline.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-4-(pentanoylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methyl-4-nitrophenyl)-4-(pentanoylamino)benzamide exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amide moiety may also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-4-nitrophenyl)-4-(butanoylamino)benzamide: Similar structure with a butanoyl group instead of a pentanoyl group.

    N-(2-methyl-4-nitrophenyl)-4-(hexanoylamino)benzamide: Similar structure with a hexanoyl group instead of a pentanoyl group.

    N-(2-methyl-4-nitrophenyl)-4-(acetylamino)benzamide: Similar structure with an acetyl group instead of a pentanoyl group.

Uniqueness

N-(2-methyl-4-nitrophenyl)-4-(pentanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The length of the pentanoyl chain can influence the compound’s solubility, reactivity, and interactions with biological targets, distinguishing it from similar compounds with shorter or longer acyl chains.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-3-4-5-18(23)20-15-8-6-14(7-9-15)19(24)21-17-11-10-16(22(25)26)12-13(17)2/h6-12H,3-5H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOANAJQDFAOJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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